molecular formula C29H19N3OS B2927536 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 477538-33-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2927536
CAS No.: 477538-33-3
M. Wt: 457.55
InChI Key: FFSKHBZUAXEZOC-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a synthetic chemical compound designed for research purposes, integrating two pharmaceutically significant scaffolds: quinoline and benzothiazole. The molecular structure, featuring a quinoline-4-carboxamide core, is recognized in medicinal chemistry for its potential in inhibiting various enzymes . This specific architecture is found in compounds investigated as isoform-selective inhibitors of transmembrane human carbonic anhydrases , which are important biomarkers in cancer research . Furthermore, the benzothiazole moiety is a privileged structure in drug discovery, extensively studied for its diverse pharmacological profiles, including activity in the central nervous system and as an antimicrobial agent . The integration of these two fragments into a single molecule via an amide bond linker makes this compound a promising candidate for researchers exploring multi-target-directed ligands (MTDLs) . This polypharmacology approach aims to develop single molecules that can interact with multiple biological targets simultaneously, a strategy increasingly explored for complex conditions like neurodegenerative diseases and cancer . Researchers can utilize this compound to probe structure-activity relationships and investigate its potential application in various therapeutic areas. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3OS/c33-28(23-18-26(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)29-32-25-12-6-7-13-27(25)34-29/h1-18H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSKHBZUAXEZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

The applications of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide, also known as 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide (CID 4110323), are primarily in the realm of scientific research, including its use as an intermediate in synthesizing antibacterial compounds and as a corrosion inhibitor .

Scientific Research Applications

  • As a building block for antibacterial agents A series of 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized, utilizing aniline, 2-nitrobenzaldehyde, and pyruvic acid in a Doebner reaction . These derivatives were screened for in vitro antibacterial activities against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) . The structural modifications of 2-phenyl-quinoline-4-carboxylic acid have shown increased antibacterial activity .
  • As a corrosion inhibitor N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide, a novel organic corrosion inhibitor, has been synthesized and investigated for its corrosion inhibition effect on mild steel in 1N HCl at different temperatures .

Chemical Information

The compound has the following characteristics :

  • PubChem CID: 4110323
  • Molecular Formula: C31H23N3OS
  • Molecular Weight: 485.6 g/mol
  • IUPAC Name: 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
  • InChI Key: MIRZDJAYJHACFO-UHFFFAOYSA-N
  • SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C(=NC5=CC=CC=C54)C6=CC=CC=C6)C

Weak Intramolecular Interactions

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes . The quinoline carboxamide group can intercalate with DNA, disrupting replication and transcription processes . These interactions contribute to the compound’s antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline Carboxamide Analogs

Compound 1: N-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-phenylquinoline-4-carboxamide

  • Key Differences : Replaces the benzothiazole group with a tert-butyldimethylsilyloxy-methylphenyl substituent.
  • Synthesis : Synthesized via sequential Friedel-Crafts acylation and amide coupling, purified using flash chromatography (75% yield) .
  • Lacks the benzothiazole’s sulfur and nitrogen heteroatoms, which may reduce metal-binding capacity (relevant to enzyme inhibition) .

Compound 2: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

  • Key Differences : Substitutes benzothiazole with a thiadiazole ring and incorporates a 4-methylphenyl group.
  • Properties : Higher molecular weight (386.5 g/mol) and LogP (~4.4) compared to the target compound, suggesting increased hydrophobicity .
  • Activity: Thiadiazole derivatives are known for antimicrobial and kinase-inhibitory roles, though specific data for this analog are unavailable .

Benzothiazole-Containing Analogs

Compound 3 : N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide

  • Key Differences: Lacks the quinoline core; features a biphenyl-carboxamide linked to benzothiazole.
  • Activity : Demonstrates potent diuretic activity in vivo, attributed to the benzothiazole’s ability to modulate ion channels .
  • Synthesis: Prepared via reaction of biphenyl acid chloride with 2-aminobenzothiazole, yielding a structurally simpler analog .

Compound 4 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Key Differences: Replaces quinoline with a triazole-thione system but retains the benzothiazole’s sulfonylphenyl group.
  • Activity : Shows antibacterial and antitubercular activity (MIC ≤ 2 µg/mL against S. aureus and M. tuberculosis), highlighting the benzothiazole’s role in enhancing lipophilicity and target binding .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP Key Functional Groups Bioactivity Highlights Reference
Target Compound ~450 (estimated) ~3.8 Quinoline, benzothiazole, amide Not explicitly reported
Compound 1 (Silyloxy analog) ~460 ~4.1 Quinoline, silyl ether, amide Cytochrome P450 binding
Compound 2 (Thiadiazole) 386.5 4.4 Quinoline, thiadiazole Antimicrobial (structural inference)
Compound 3 (Biphenyl) 316.4 3.9 Benzothiazole, biphenyl Diuretic (in vivo efficacy)
Compound 4 (Triazole-thione) ~400 ~3.5 Benzothiazole, triazole-thione Antitubercular (MIC = 2 µg/mL)

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C23H18N2OS
Molecular Weight: 382.47 g/mol
IUPAC Name: this compound

The compound features a quinoline core linked to a benzothiazole moiety, which contributes to its unique pharmacological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity: Several studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties: The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: It has been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor Binding: It binds to various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or inflammation reduction.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Effects:
    A study conducted by El Shehry et al. evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation:
    In a comprehensive evaluation of antimicrobial activity, researchers tested this compound against multiple bacterial strains using the agar diffusion method. Results demonstrated that it possessed notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.

Q & A

Q. Advanced

  • Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases). ’s InChI key provides structural data for parameterization.
  • QSAR modeling : Correlate electronic properties (e.g., logP, HOMO/LUMO) with activity using datasets from analogs in .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

What strategies are critical for designing solubility and stability studies of this compound?

Q. Basic

  • Solubility screening : Test in PBS, DMSO, and ethanol at physiological pH. highlights purity (>97%) as a key factor.
  • Accelerated stability tests : Expose the compound to heat (40°C), light, and humidity, monitoring degradation via HPLC.
  • Lyophilization : For long-term storage, consider lyophilizing in inert atmospheres .

How does the benzothiazole moiety influence the compound’s electronic properties and reactivity?

Advanced
The benzothiazole ring contributes to:

  • Electron-withdrawing effects : Enhances quinoline’s electrophilicity, facilitating nucleophilic attacks (e.g., in kinase inhibition).
  • Planarity : Promotes π-π stacking with aromatic residues in target proteins.
  • Redox activity : Thiazole sulfur may participate in redox cycling, as noted in for similar derivatives .

What purification techniques are recommended for isolating high-purity batches?

Q. Basic

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane ( achieved 45% purity for analogs).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases .

How can crystallographic data enhance structural analysis of this compound?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles, as demonstrated in for fluorophenyl-acetamide derivatives.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing efficiency.
  • CCDC deposition : Submit data to the Cambridge Structural Database for peer validation .

What are the key considerations for designing in vitro assays to evaluate its kinase inhibitory activity?

Q. Advanced

  • Enzyme selection : Prioritize kinases with known benzothiazole sensitivity (e.g., EGFR, JAK2).
  • Control compounds : Include staurosporine as a positive control.
  • IC50_{50} determination : Use ATP-concentration-matched assays to avoid false negatives .

How can researchers mitigate synthetic challenges related to steric hindrance in the quinoline-benzothiazole scaffold?

Q. Advanced

  • Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically hindered intermediates.
  • Protecting groups : Temporarily block reactive sites (e.g., NH in benzothiazole) during coupling steps.
  • Lewis acid catalysis : Employ ZnCl2_2 or BF3_3·Et2_2O to activate carbonyl groups .

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